Boc-D-Arg(NO2)-OH Boc-D-Arg(NO2)-OH Nα-Boc-Nω-nitro-D-arginine is used in the synthesis of selective inactivators of human plasma kallikrein via chloromethyl ketone formation. Nα-Boc-Nω-nitro-D-arginine also produced modest inhibition of the effects acetylcholine in rabbit aorta.

Brand Name: Vulcanchem
CAS No.: 50913-12-7
VCID: VC21538366
InChI: InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Molecular Formula: C11H21N5O6
Molecular Weight: 319.31 g/mol

Boc-D-Arg(NO2)-OH

CAS No.: 50913-12-7

Cat. No.: VC21538366

Molecular Formula: C11H21N5O6

Molecular Weight: 319.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Arg(NO2)-OH - 50913-12-7

CAS No. 50913-12-7
Molecular Formula C11H21N5O6
Molecular Weight 319.31 g/mol
IUPAC Name (2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1
Standard InChI Key OZSSOVRIEPAIMP-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC/[NH+]=C(\N)/N[N+](=O)[O-])C(=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]

Chemical Identity and Structure

Molecular Composition and Identification

Boc-D-Arg(NO2)-OH is characterized by the molecular formula C11H21N5O6 with a molecular weight of 319.31 g/mol . The compound is registered with CAS number 50913-12-7 and is cataloged in chemical databases such as PubChem with the identifier CID 7021876 . The systematic IUPAC name for this compound is (2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, reflecting its complex molecular architecture .

Structural Features

The structure of Boc-D-Arg(NO2)-OH comprises several key functional elements:

  • A D-arginine core with the R-configuration at the alpha carbon

  • A tert-butoxycarbonyl (Boc) group protecting the alpha-amino function

  • A nitro (NO2) group attached to the guanidino moiety of the arginine side chain

  • A free carboxylic acid group

The canonical SMILES notation representing this structure is CC(C)(C)OC(=O)NC(CCCN=C(N)NN+[O-])C(=O)O . This notation provides a linear textual representation of the compound's 2D structure, facilitating computational analysis and database searches.

Nomenclature and Alternative Designations

Synonym Registry

The compound is recognized by several alternative names in the scientific literature:

  • Nalpha-Boc-Nomega-nitro-D-arginine

  • N2-(tert-Butoxycarbonyl)-Nw-nitro-D-arginine

  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(N'-nitrocarbamimidamido)pentanoic acid

  • Boc-D-Arg(NO)-OH

  • N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-D-ornithine

These variant names reflect different conventions for describing the compound's structure, with variations in how the protecting groups and stereochemistry are denoted.

Physical and Chemical Properties

Solubility Profile

The compound exhibits limited solubility in water, which is typical for Boc-protected amino acids due to the hydrophobic nature of the tert-butoxycarbonyl group. To enhance solubility for laboratory applications, heating the compound to 37°C followed by ultrasonic bath treatment is recommended . This procedure facilitates dissolution in solvents appropriate for peptide synthesis and other applications.

Stability Characteristics

Research on the stability of nitro-protected arginine derivatives indicates that the NO2 protection strategy offers notable stability advantages compared to alternative protecting groups. Studies comparing Fmoc-Arg(NO2)-OH with other protected arginine derivatives such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH have shown that the nitro-protected variants maintain complete stability in both N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) solvents over extended periods .

Table 1 below demonstrates comparative stability data for arginine derivatives with different protecting groups:

Protected Arginine0 h1 h24 h48 h10 d15 d20 d30 d
Fmoc-Arg(Boc)2-OH, DMF88.888.686.985.077.665.158.551.2
Fmoc-Arg(Boc)2-OH, NBP88.888.485.883.571.862.052.237.7
Fmoc-Arg(NO2)-OH (DMF or NBP)100100100100100---
Fmoc-Arg(Pbf)-OH (DMF or NBP)100100100100100---

Note: Values represent percentage of intact compound remaining. The study for nitro and Pbf derivatives was terminated after 10 days as no degradation was observed.

This stability data, while specifically referencing the Fmoc-protected variant, provides valuable insights into the general stability advantages of nitro protection for arginine residues. The D-isomer with Boc protection (Boc-D-Arg(NO2)-OH) would be expected to demonstrate similar stability characteristics.

Synthesis and Applications in Peptide Chemistry

Role in Peptide Synthesis

Boc-D-Arg(NO2)-OH serves as a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The compound has been employed in the synthesis of various biologically relevant peptides. For example, research documents its use in the preparation of peptides like Boc-Arg(NO2)-Gly-Phe-Phe-Tyr-OC2H5, which was achieved through condensation reactions with other protected amino acid components .

The synthetic utility of this compound is illustrated in the following reaction sequence:

  • Condensation of Boc-Arg(NO2)-OH with glycine ethyl ester to form Boc-Arg(NO2)-Gly-OC2H5

  • Crystallization of the intermediate from ethanol/ethyl ether

  • Removal of the Boc-protecting group to enable further extension of the peptide chain

  • Subsequent coupling with additional protected amino acids to form more complex peptides

Advantages of Nitro Protection for Arginine

The nitro group protection strategy for arginine offers several advantages in peptide synthesis:

  • Enhanced stability in common peptide synthesis solvents

  • Reduced tendency toward δ-lactam formation compared to some alternative protecting groups

  • Compatibility with both Boc and Fmoc peptide synthesis strategies

Recent research has revisited the use of the nitro group for arginine protection in solid-phase peptide synthesis, finding that nitro-protected arginine derivatives exhibit excellent stability compared to other protection strategies . A comparative study specifically examined the tendency toward δ-lactam formation, a common side reaction in peptide synthesis involving arginine residues. The research revealed that Arg(NO2) derivatives showed reduced δ-lactam formation compared to Arg(Pbf) derivatives, with the latter forming approximately four times more δ-lactam after 30 minutes under test conditions .

Synthetic Applications

Beyond standard peptide synthesis, Boc-D-Arg(NO2)-OH has been utilized in the preparation of bioactive peptides with specific biological activities. For instance, the compound has been incorporated into peptides that exhibit lipolytic and lipogenic actions, demonstrating its utility in the development of peptides with targeted physiological effects .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with Boc-D-Arg(NO2)-OH, each with distinct properties:

Table 2: Comparative Analysis of Boc-D-Arg(NO2)-OH and Related Compounds

Each of these structural variants offers specific advantages depending on the particular requirements of peptide synthesis protocols and target applications.

Research Applications and Future Perspectives

Current Research Applications

Boc-D-Arg(NO2)-OH has found applications in various research contexts:

  • Development of bioactive peptides with specific physiological activities

  • Investigation of structure-activity relationships in peptide-based drug candidates

  • Exploration of D-amino acid incorporation to create peptides with enhanced stability against enzymatic degradation

Emerging Trends

Recent trends in peptide chemistry suggest expanding applications for compounds like Boc-D-Arg(NO2)-OH:

  • Increasing interest in D-amino acid containing peptides for therapeutic applications

  • Revival of nitro protection strategies due to their stability advantages

  • Development of green chemistry approaches to peptide synthesis, with nitro-protected arginine derivatives showing compatibility with environmentally friendly solvents like N-butylpyrrolidone (NBP)

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